Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate
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Overview
Description
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate: is an organic compound that belongs to the class of cyclohexa-1,4-dienes. This compound is characterized by the presence of a trimethylsilyl group and a carboxylate ester group attached to a cyclohexa-1,4-diene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate typically involves the following steps:
Birch Reduction: The starting material, an aromatic compound, undergoes Birch reduction using an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol.
Silylation: The cyclohexa-1,4-diene intermediate is then subjected to silylation using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexa-1,4-diene derivatives
Scientific Research Applications
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The diene ring can participate in cycloaddition reactions, forming new carbon-carbon bonds and complex structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A simpler analog without the trimethylsilyl and carboxylate groups.
1,3-Cyclohexadiene: An isomer with different double bond positions.
1-methyl-3,6-bis(trimethylsilyl)cyclohexa-1,4-diene: A similar compound with two trimethylsilyl groups.
Uniqueness
Methyl 6-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is unique due to the presence of both the trimethylsilyl and carboxylate ester groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
61518-40-9 |
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Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
methyl 6-trimethylsilylcyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C11H18O2Si/c1-13-11(12)9-7-5-6-8-10(9)14(2,3)4/h6-8,10H,5H2,1-4H3 |
InChI Key |
UVXDPKOUXHOGJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC=CC1[Si](C)(C)C |
Origin of Product |
United States |
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